molecular formula C6H6ClFN2 B14744626 1-Chloro-1-(2-fluorophenyl)hydrazine

1-Chloro-1-(2-fluorophenyl)hydrazine

Cat. No.: B14744626
M. Wt: 160.58 g/mol
InChI Key: SUBZVLXUKPKHIW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group and another by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:

2-Fluorophenylhydrazine+Thionyl ChlorideThis compound+By-products\text{2-Fluorophenylhydrazine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{By-products} 2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.

    Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 1-Chloro-1-(2-chlorophenyl)hydrazine
  • 1-Chloro-1-(2-bromophenyl)hydrazine
  • 1-Chloro-1-(2-methylphenyl)hydrazine

Comparison: 1-Chloro-1-(2-fluorophenyl)hydrazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

1-chloro-1-(2-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2

InChI Key

SUBZVLXUKPKHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(N)Cl)F

Origin of Product

United States

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